APDye 680 Picolyl Azide

Description

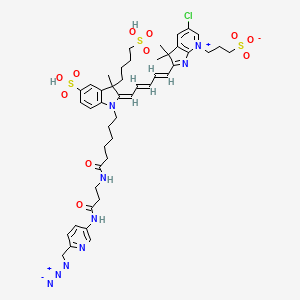

Properties

Molecular Formula |

C45H56ClN9O11S3 |

|---|---|

Molecular Weight |

1030.6 g/mol |

IUPAC Name |

3-[2-[(1E,3E,5E)-5-[1-[6-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]amino]-6-oxohexyl]-3-methyl-5-sulfo-3-(4-sulfobutyl)indol-2-ylidene]penta-1,3-dienyl]-5-chloro-3,3-dimethylpyrrolo[2,3-b]pyridin-7-ium-7-yl]propane-1-sulfonate |

InChI |

InChI=1S/C45H56ClN9O11S3/c1-44(2)37-27-32(46)31-54(23-12-26-68(61,62)63)43(37)52-39(44)13-6-4-7-14-40-45(3,21-9-11-25-67(58,59)60)36-28-35(69(64,65)66)18-19-38(36)55(40)24-10-5-8-15-41(56)48-22-20-42(57)51-34-17-16-33(49-29-34)30-50-53-47/h4,6-7,13-14,16-19,27-29,31H,5,8-12,15,20-26,30H2,1-3H3,(H4-,48,51,56,57,58,59,60,61,62,63,64,65,66) |

InChI Key |

MGEIRMUAWVFAHJ-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=C(N=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCC(=O)NC5=CN=C(C=C5)CN=[N+]=[N-])C=CC(=C4)S(=O)(=O)O)(C)CCCCS(=O)(=O)O)[N+](=CC(=C2)Cl)CCCS(=O)(=O)[O-])C |

Canonical SMILES |

CC1(C2=C(N=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCC(=O)NC5=CN=C(C=C5)CN=[N+]=[N-])C=CC(=C4)S(=O)(=O)O)(C)CCCCS(=O)(=O)O)[N+](=CC(=C2)Cl)CCCS(=O)(=O)[O-])C |

Origin of Product |

United States |

Mechanistic Foundations and Bioconjugation Principles of Apdye 680 Picolyl Azide

The Picolyl Azide (B81097) Motif: Reactive Site for Selective Bioconjugation

The core reactivity of APDye 680 Picolyl Azide lies in its picolyl azide motif. This structural element is not merely a passive azide but an active participant in the bioconjugation process. The defining feature of the picolyl azide is the presence of a pyridine (B92270) ring adjacent to the azido (B1232118) group. mdpi.comfrontiersin.org This arrangement is critical as the pyridine nitrogen can chelate copper ions, the catalysts in Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) reactions. researchgate.netnih.gov This chelation effectively increases the local concentration of the copper catalyst at the reaction site, thereby enhancing the reaction's efficiency. interchim.fraxispharm.com The picolyl azide moiety, therefore, acts as both a reactant and a facilitator of the catalytic process, a concept central to its enhanced performance over conventional azides. 2bscientific.com This inherent reactivity makes it a "privileged" substrate for CuAAC reactions. mdpi.com

The selective nature of the bioconjugation is derived from the bioorthogonal nature of the azide group. Azides and alkynes are largely inert to the functional groups typically found in biological systems, ensuring that the labeling reaction occurs specifically between the probe and its intended target, which has been functionalized with an alkyne group. frontiersin.orgnih.gov This specificity is crucial for minimizing off-target labeling and ensuring the integrity of the biological sample.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Kinetics and Efficiency with this compound

The CuAAC reaction is a cornerstone of bioconjugation, prized for its high efficiency and reliability. frontiersin.orgnih.gov The kinetics of this reaction when using picolyl azides like this compound are significantly accelerated compared to reactions with non-chelating azides. nih.gov This rate enhancement is attributed to the chelation-assisted mechanism, where the picolyl group pre-organizes the copper catalyst in proximity to the azide, facilitating the formation of the key copper-acetylide intermediate. 2bscientific.comnih.gov This leads to a more rapid and efficient cycloaddition to form a stable triazole linkage. nih.gov

The chelation effect is so pronounced that it can lead to a significant increase in signal intensity, in some cases up to 40-fold, compared to conventional azides. interchim.fr This heightened sensitivity is invaluable for detecting low-abundance biomolecules. axispharm.com Furthermore, the accelerated kinetics mean that labeling can be achieved in shorter timeframes, which is critical when studying dynamic biological processes. nih.gov

Optimizing the reaction conditions is crucial for achieving successful CuAAC labeling, especially in live-cell imaging. A key consideration is the concentration of the copper catalyst. While copper is essential for the reaction, it can be toxic to cells at high concentrations. nih.gov The use of picolyl azides allows for a significant reduction in the required copper concentration, often to the low micromolar range (e.g., 10-100 µM), without compromising labeling efficiency. nih.gov Studies have shown successful labeling on live cells with as low as 20-40 µM copper concentrations when using picolyl azides. frontiersin.orgnih.gov

The biocompatibility and efficiency of CuAAC are further enhanced by the use of copper-stabilizing ligands. 2bscientific.com Ligands such as Tris(hydroxypropyltriazolylmethyl)amine (THPTA) and Bathophenanthrolinedisulfonic acid (BPS) complex with the copper(I) ion, stabilizing it in its active state and preventing the formation of reactive oxygen species. mdpi.comnih.gov The combination of a copper-chelating azide like this compound with an appropriate ligand system creates a synergistic effect, leading to rapid, efficient, and biocompatible labeling. frontiersin.orgnih.gov The choice of ligand can be tailored to the specific experimental conditions to maximize reaction efficiency. jenabioscience.cominterchim.fr

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) as a Copper-Free Labeling Strategy

While CuAAC is highly efficient, the potential for copper-induced toxicity has driven the development of copper-free alternatives. nih.gov Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a prominent example of such a strategy. frontiersin.org This reaction involves an azide and a strained cyclooctyne, which react via a [3+2] cycloaddition without the need for a metal catalyst. interchim.fr

The picolyl azide moiety of APDye 680 is also compatible with SPAAC, reacting with strained alkynes like dibenzocyclooctyne (DBCO) to form a stable triazole linkage. interchim.fr This provides a valuable alternative for applications where the presence of copper is a concern, such as in vivo imaging or studies involving copper-sensitive proteins. nih.gov While SPAAC generally exhibits slower kinetics compared to CuAAC, the development of increasingly reactive cyclooctynes has made it a viable and powerful tool for bioorthogonal labeling. nih.gov The orthogonality of CuAAC and SPAAC also allows for the possibility of performing two distinct labeling reactions within the same biological system. frontiersin.orgnih.gov

Principles of Spectroscopic Excitation and Emission in the Near-Infrared Region

APDye 680 is a fluorescent dye that operates in the near-infrared (NIR) region of the electromagnetic spectrum, typically defined as the wavelength range from 650 to 900 nm. nih.gov The fundamental principle of fluorescence involves the absorption of a photon of light by a fluorophore, which excites an electron to a higher energy state. jacksonimmuno.comjacksonimmuno.com This excited state is transient, and the electron quickly returns to its ground state, releasing the absorbed energy in the form of a photon of light (emission). jacksonimmuno.comjacksonimmuno.com Due to some energy loss as heat, the emitted photon has a lower energy and thus a longer wavelength than the absorbed photon. jacksonimmuno.comjacksonimmuno.com This difference between the peak excitation and emission wavelengths is known as the Stokes shift. jacksonimmuno.com

Operating in the NIR region offers several distinct advantages for biological imaging. axispharm.com Biological tissues have lower absorption and scattering of light in this window, allowing for deeper tissue penetration of both the excitation and emission light. nih.gov Additionally, autofluorescence from endogenous molecules like collagen and NADH is significantly reduced in the NIR range, leading to a higher signal-to-noise ratio and improved image contrast. jacksonimmuno.com APDye 680 exhibits high brightness and photostability, making it well-suited for demanding applications such as in vivo imaging and quantitative fluorescence microscopy. axispharm.com

Spectroscopic Properties of APDye 680 and Similar Dyes

| Dye | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |

|---|---|---|---|---|

| APDye Fluor 680 | ~678 | ~694-700 | ~190,000 | Not specified |

| ATTO 680 | 679-681 | 696-698 | 125,000 | 0.30 |

| CF®680R | 680 | 701 | Not specified | Not specified |

| Cy5.5 | 678 | 694 | 190,000 | Not specified |

Data sourced from multiple references. axispharm.combroadpharm.comabberior.shopbiotium.comaatbio.com Note that exact values can vary slightly depending on the measurement conditions and conjugation state.

Diverse Research Applications of Apdye 680 Picolyl Azide in Biological Systems

Cellular and Subcellular Dynamics Elucidation

The ability to visualize and track biomolecules within their native cellular environment is crucial for understanding complex biological processes. APDye 680 Picolyl Azide (B81097), through its application in click chemistry, provides a powerful method for fluorescently labeling and monitoring the dynamics of various macromolecules in living cells.

Visualization of Intracellular Proteome Dynamics

The study of the proteome in its dynamic state provides insights into cellular function and response to stimuli. A key technique for this is the genetic incorporation of non-canonical amino acids (ncAAs) containing a bioorthogonal handle, such as an azide, into proteins. nih.govnih.gov Researchers have synthesized a picolyl azide-containing lysine (B10760008) derivative, termed PazK, which can be incorporated into proteins using amber suppression technology in mammalian cells. nih.govresearchgate.net

Once incorporated, the picolyl azide group on the protein serves as a target for reaction with an alkyne-functionalized fluorophore. However, the enhanced reactivity of the picolyl azide allows for the reverse strategy: the protein can be engineered to contain an alkyne-bearing ncAA, and then labeled with APDye 680 Picolyl Azide. This approach benefits from the superior reaction kinetics of the picolyl azide probe. nih.gov This method has been successfully used to fluorescently label proteins in cell lysates and on the surface of live cells, even at low copper concentrations, which is critical for maintaining cell viability. nih.govfrontiersin.org The resulting fluorescently tagged proteins can be visualized using techniques like fluorescence microscopy to study their localization, trafficking, and interactions within the cell. researchgate.net

| Parameter | Description | Relevance to Proteome Dynamics |

| Probe | This compound | A near-infrared fluorescent dye with a copper-chelating picolyl azide for efficient click chemistry. |

| Labeling Strategy | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov | Enables covalent attachment of the fluorescent probe to alkyne-modified proteins. |

| Protein Modification | Genetic incorporation of alkyne-containing non-canonical amino acids. | Allows for site-specific labeling of target proteins. |

| Key Advantage | Lower copper concentration required due to the picolyl azide's chelating motif. vectorlabs.comthermofisher.com | Enhances biocompatibility and is suitable for live-cell imaging. vectorlabs.com |

| Readout | Fluorescence microscopy, in-gel fluorescence. nih.gov | Visualization of protein localization, trafficking, and abundance. |

Tracking of Glycan Biosynthesis and Trafficking Pathways

Glycans play critical roles in cell signaling, adhesion, and immune recognition. Metabolic oligosaccharide engineering is a powerful technique to study glycan dynamics. nih.govnih.gov This method involves introducing chemically modified sugars with a bioorthogonal handle, such as an azide, into the cellular glycan biosynthesis pathways. nih.govsigmaaldrich.com Cells metabolize these azido (B1232118) sugars and incorporate them into various glycoconjugates on the cell surface and within intracellular compartments. sigmaaldrich.comresearchgate.net

These azide-labeled glycans can then be visualized by covalent modification with a fluorescent probe like this compound through a CuAAC reaction. vectorlabs.com The enhanced reactivity of the picolyl azide allows for sensitive detection of glycans, even those present at low abundance. vectorlabs.com This approach has been used to monitor dynamic glycosylation in vivo and visualize cellular glycans, providing insights into the complex processes of glycan synthesis and trafficking. nih.govjenabioscience.com

Analysis of Lipid Microdomains and Membrane Structures

Lipids are fundamental components of cellular membranes and are involved in forming specialized microdomains, often called lipid rafts, which play roles in signal transduction and membrane trafficking. The study of these structures is challenging due to their small size and dynamic nature. Click chemistry offers a versatile tool for the fluorescent labeling of lipids to investigate their organization and dynamics. nih.gov

Researchers have developed methods for the in situ synthesis of fluorescent lipid analogs within a membrane environment using click chemistry. nih.gov This involves incorporating non-fluorescent lipid analogs containing an azide or alkyne group into the membrane, followed by reaction with a corresponding alkyne- or azide-functionalized fluorophore like this compound. This strategy minimizes the structural perturbation that can be caused by bulky fluorophores. nih.gov Additionally, a concept of lipid-directed covalent labeling of plasma membranes has been explored, where a transient binding of a reactive probe to the membrane surface facilitates covalent ligation to nearby membrane components. biorxiv.org These approaches enable the visualization of lipid distribution and the study of membrane architecture in both model systems and living cells. nih.gov

Nucleic Acid Localization and Interaction Studies

The subcellular localization of RNA is a critical aspect of gene regulation. Techniques that allow for the visualization of RNA in its native context are essential for understanding these processes. Halo-seq is a recently developed RNA proximity labeling technique that allows for the determination of transcriptome-wide RNA spatial distributions. elifesciences.org This method involves the selective alkynylation of RNA in situ. elifesciences.org

The alkynylated RNA can then be detected through a CuAAC reaction with an azide-functionalized probe. In this context, a biotin-picolyl azide has been used to tag the RNA for subsequent analysis. elifesciences.org For visualization purposes, a fluorescent picolyl azide like this compound could be employed. The use of picolyl azides is advantageous as it reduces the required copper concentration, which is important for preserving the integrity of nucleic acids. thermofisher.com This methodology allows for the investigation of RNA localization mechanisms across different cell types and the identification of regulatory elements that govern RNA transport. elifesciences.org

Spatiotemporal Monitoring of Cellular Processes

A significant advantage of using picolyl azide-based fluorescent probes is the ability to perform labeling in living cells, enabling the real-time monitoring of dynamic cellular events. vectorlabs.com The enhanced biocompatibility of the labeling reaction, due to the lower copper requirement, is a key factor in this application. vectorlabs.comthermofisher.com

By labeling specific populations of biomolecules—be it proteins, glycans, or lipids—researchers can track their movement, turnover, and response to various cellular signals or external stimuli over time. For instance, the IMPACT (Interfacial Metabolic Probing using Click Chemistry) technique uses bioorthogonally tagged alcohols to label the products of phospholipase D (PLD) activity, which can then be fluorescently tagged via click chemistry to visualize signaling events at a single-cell level. nih.gov The use of bright and photostable dyes like APDye 680 is crucial for long-term imaging experiments. axispharm.com This spatiotemporal information is invaluable for constructing a comprehensive picture of how cellular processes are regulated and executed.

In Vitro Biochemical and Molecular Profiling

Beyond live-cell imaging, this compound is a valuable tool for a range of in vitro biochemical and molecular profiling applications. Its high sensitivity and the robustness of the click chemistry reaction make it well-suited for the detection and quantification of biomolecules in complex mixtures.

Common in vitro applications include Western blotting and ELISA, where the dye's brightness enhances detection sensitivity. axispharm.com In these techniques, target molecules are first modified with an alkyne group, either metabolically in cells or through in vitro conjugation, and then detected with this compound after separation or immobilization.

Flow cytometry is another powerful application where this compound can be used for the multiparameter detection of labeled cells. axispharm.com The near-infrared emission of APDye 680 minimizes interference from cellular autofluorescence, leading to improved signal-to-noise ratios. axispharm.com

Furthermore, in-gel fluorescence analysis of proteins or other biomolecules is facilitated by the covalent and stable nature of the fluorescent tag. nih.gov This allows for the direct visualization and quantification of labeled species within a gel matrix without the need for antibody-based detection methods.

| Application | Description | Advantages of this compound |

| Western Blotting & ELISA | Detection of alkyne-modified biomolecules on a membrane or plate. axispharm.com | High brightness for sensitive detection. |

| Flow Cytometry | Analysis and sorting of cells based on fluorescent labeling. axispharm.com | Near-infrared emission minimizes autofluorescence. |

| In-Gel Fluorescence | Direct visualization of labeled biomolecules in polyacrylamide gels. nih.gov | Covalent labeling provides a stable signal for quantification. |

| Bioconjugation | Labeling of purified proteins, peptides, and nucleic acids in solution. axispharm.com | Efficient reaction kinetics and high labeling yields. |

Target Identification in Complex Proteomes

Identifying the specific protein targets of small molecules is a fundamental challenge in drug discovery and chemical biology. Chemical proteomics strategies often employ affinity-based probes to isolate and identify these targets from complex cellular lysates. nih.govmdpi.com A common approach involves designing a small molecule probe that contains a bioorthogonal handle, such as a terminal alkyne. This probe is introduced to a proteome, where it binds to its specific protein targets.

After binding, this compound is used in a subsequent step to fluorescently label the probe-bound proteins via the CuAAC reaction. mdpi.com The high efficiency of the picolyl azide-alkyne reaction ensures robust and specific labeling even of low-abundance protein targets. vectorlabs.com The intense near-infrared fluorescence of the APDye 680 allows for sensitive detection and visualization of the target proteins on SDS-PAGE gels, facilitating their subsequent identification by mass spectrometry. This two-step labeling strategy, separating the binding event from the fluorescent tagging, allows for the use of small, non-perturbing alkyne tags on the initial probe, better preserving the natural interaction with its target protein. mdpi.com

Activity-Based Proteome Profiling (ABPP) using this compound

Activity-Based Proteome Profiling (ABPP) is a powerful chemical proteomic technique used to study the functional state of enzymes directly within native biological systems. mdpi.comdntb.gov.ua Unlike traditional proteomic methods that measure protein abundance, ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families, providing a direct readout of their catalytic activity. axispharm.com

The application of click chemistry has significantly advanced ABPP by enabling a two-step labeling approach. mdpi.comnih.gov In this workflow, an activity-based probe (ABP) is designed with a reactive "warhead" that targets a specific enzyme class and a small, bioorthogonal alkyne handle. mdpi.com This minimally-sized probe can readily penetrate cell membranes to label active enzymes in situ or even in vivo. nih.gov Following labeling, the proteome is harvested, and the alkyne-tagged enzymes are conjugated to a reporter tag.

| Parameter | Description | Relevance in ABPP |

| Target | Active enzymes in a complex proteome | Allows for functional profiling rather than just abundance. |

| Probe Design | Activity-based probe with an alkyne handle | Small size enhances cell permeability for in situ labeling. mdpi.com |

| Detection | This compound via CuAAC | Picolyl azide accelerates the reaction for higher sensitivity. vectorlabs.comnih.gov The NIR dye allows for low-background detection. |

| Outcome | Identification and quantification of active enzymes | Provides insights into enzymatic pathways and drug interactions. |

Glycosylation Pattern Analysis and Glycan Array Applications

Glycosylation is a critical post-translational modification that plays a role in numerous biological processes. The study of dynamic glycan biosynthesis requires highly sensitive analytical methods. Bioorthogonal chemical reporters, where cells are fed unnatural sugars modified with an azide or alkyne group, have become a key tool in glycobiology. mdpi.com These tagged sugars are incorporated into newly synthesized glycans by the cell's metabolic machinery.

The supersensitive click chemistry enabled by picolyl azides is particularly well-suited for detecting these metabolically labeled glycans. vectorlabs.com In this application, alkyne-modified monosaccharides are introduced to cells or organisms. After incorporation into glycoconjugates, they are detected by reaction with this compound. The enhanced efficiency of the picolyl azide-mediated CuAAC allows for the detection of even subtle changes in glycosylation with very low concentrations of the metabolic precursor. vectorlabs.com This sensitivity has enabled the monitoring of dynamic glycan biosynthesis in mammalian cells and in the early stages of zebrafish embryogenesis. vectorlabs.com The near-infrared fluorescence of APDye 680 is advantageous for imaging glycans in whole organisms, where light penetration and autofluorescence can be problematic. acs.org

Enzyme Activity Monitoring and Substrate Identification

Beyond the global profiling offered by ABPP, fluorescent probes can be used to monitor the activity of specific enzymes and to identify their substrates. In such assays, a substrate for a particular enzyme is synthesized with a quenched or latent bioorthogonal tag. For instance, an enzyme's substrate could be modified with an alkyne group that is sterically hindered or chemically masked. Upon enzymatic processing of the substrate, the alkyne becomes accessible for a click reaction.

By incubating this substrate with a biological sample and then adding this compound, the generation of fluorescence serves as a direct measure of enzyme activity. The rapid kinetics of the picolyl azide reaction are beneficial for developing real-time or high-throughput activity assays. nih.gov Furthermore, if such a substrate is designed to covalently attach to the enzyme or other interacting proteins upon processing, this method can be used to fluorescently tag and subsequently identify the enzyme or its binding partners.

Affinity-Based Enrichment Strategies

Affinity-based enrichment is a cornerstone of proteomics, used to isolate specific proteins or classes of proteins from a complex mixture. biorxiv.org This is often achieved using baits, such as antibodies or ligands, that are immobilized on a solid support. Click chemistry provides a versatile method for labeling and detecting the proteins captured through these strategies.

In a typical workflow, a bait molecule is functionalized with an alkyne tag. After the bait captures its target protein(s) from a lysate, the entire complex (bait, target, and support) can be treated with this compound. The fluorescent dye is thereby covalently attached to the bait and, by extension, the captured protein complex. This allows for the direct visualization and quantification of the enriched proteins on the support or after elution. Alternatively, photoaffinity-based probes containing an alkyne handle can be used to covalently trap interacting proteins in their native environment, which are then fluorescently tagged with this compound for detection and identification. nih.govmdpi.com

In Vivo Preclinical Imaging and Biological Perturbation Studies

Non-Invasive Optical Imaging in Small Animal Models

Non-invasive optical imaging in small animal models is a critical tool in preclinical research, allowing for the longitudinal study of biological processes and disease progression in a living organism. thermofisher.com Imaging in the near-infrared (NIR) spectrum (700-900 nm) is particularly advantageous due to the reduced absorption and scattering of light by endogenous molecules like hemoglobin and water, which allows for deeper tissue penetration and lower autofluorescence. acs.orgnih.gov

APDye 680 is a NIR fluorophore, making it and its derivatives well-suited for in vivo imaging applications. axispharm.com When combined with the bioorthogonal reactivity of the picolyl azide, this compound becomes a powerful probe for imaging specific molecular targets in small animals. The general strategy involves two steps: first, a targeting molecule (e.g., an antibody, peptide, or small molecule) functionalized with an alkyne is administered to the animal and allowed to accumulate at the site of interest (e.g., a tumor). Second, the this compound is administered, which circulates through the body and reacts specifically with the alkyne-tagged targeting molecule via the highly efficient CuAAC. nih.gov The improved biocompatibility of using a picolyl azide is a significant benefit, as it allows for robust labeling with minimal copper-induced toxicity in the living animal. vectorlabs.comnih.gov This approach enables high-contrast imaging of specific biological targets, such as tumors or areas of inflammation, in real-time. thermofisher.com

| Feature | This compound | Relevance for In Vivo Imaging |

| Emission Wavelength | ~701 nm | Falls within the near-infrared (NIR) window, enabling deep tissue penetration and low background autofluorescence. acs.orgnih.gov |

| Functional Group | Picolyl Azide | Internal copper-chelating motif accelerates the click reaction, allowing for lower, less toxic copper doses in living animals. vectorlabs.comnih.gov |

| Application | Two-step pre-targeted imaging | An alkyne-tagged targeting agent is administered first, followed by the fluorescent azide, improving target-to-background signal. |

| Animal Models | Mice, Rats, Zebrafish | Enables non-invasive, longitudinal studies of disease progression, drug efficacy, and biodistribution. vectorlabs.comthermofisher.com |

Pharmacokinetic and Biodistribution Analysis in Model Organisms

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of therapeutic and diagnostic agents is crucial in their development. This compound, when conjugated to molecules of interest such as nanoparticles or small-molecule drugs, enables non-invasive monitoring of their pharmacokinetic and biodistribution profiles in real-time.

Researchers have utilized near-infrared fluorescent dyes, spectrally similar to APDye 680, to label nanoparticles and study their in vivo behavior. These studies have demonstrated that the physicochemical properties of the nanoparticles, such as size and surface chemistry, significantly influence their circulation time and accumulation in various organs. For instance, nanoparticles designed for tumor targeting often exhibit prolonged circulation and enhanced accumulation in tumor tissues due to the enhanced permeability and retention (EPR) effect.

| Parameter | Description | Typical Measurement |

| Absorption | The process by which the compound enters the bloodstream. | Not applicable for intravenously administered agents. |

| Distribution | The reversible transfer of a compound from one location to another within the body. | Measured as the percentage of injected dose per gram of tissue (%ID/g) in various organs over time. |

| Metabolism | The chemical conversion of the compound within the body. | Often assessed by analyzing metabolites in blood, urine, and feces. |

| Excretion | The removal of the compound and its metabolites from the body. | Measured through the analysis of urine and feces over time. |

| Half-life (t½) | The time required for the concentration of the compound in the body to be reduced by half. | Calculated from the plasma concentration-time curve. |

This table outlines the key pharmacokinetic parameters that are typically evaluated for fluorescently labeled compounds in preclinical studies.

Monitoring of Disease Progression and Therapeutic Responses in Preclinical Models

The ability to non-invasively visualize and quantify disease-related molecular events is a cornerstone of preclinical research. This compound serves as a powerful tool for monitoring disease progression and the efficacy of therapeutic interventions in animal models.

In oncology research, this compound can be used to label tumor-specific probes, such as antibodies or peptides, allowing for the longitudinal imaging of tumor growth and metastasis. By conjugating the dye to a molecule that targets a biomarker overexpressed in cancer cells, researchers can track the accumulation of the probe in the tumor, providing a quantitative measure of tumor burden.

Furthermore, this technology can be employed to assess the response to therapy. For example, a decrease in the fluorescent signal from a tumor-targeted APDye 680 probe could indicate a reduction in tumor size or the downregulation of the target biomarker in response to treatment. This allows for the early assessment of therapeutic efficacy, long before anatomical changes are detectable by conventional imaging modalities. While specific studies detailing the use of this compound for monitoring therapeutic response are limited, the principles are well-established with other near-infrared dyes.

| Application | Methodology | Endpoint Measured | Significance |

| Tumor Growth Monitoring | Labeling of a tumor-targeting agent (e.g., antibody, peptide) with this compound and longitudinal in vivo imaging. | Change in fluorescent signal intensity and volume over time. | Non-invasive assessment of tumor progression. |

| Metastasis Detection | Systemic administration of an APDye 680-labeled probe that targets metastatic cells. | Identification of fluorescent signals in distant organs. | Early detection of metastatic spread. |

| Therapeutic Efficacy Assessment | Imaging with an APDye 680-labeled probe before and after treatment. | Reduction in fluorescent signal in the tumor. | Early indicator of treatment response. |

| Target Engagement Studies | Conjugating this compound to a therapeutic drug. | Visualization and quantification of drug accumulation at the target site. | Confirmation that the drug is reaching its intended target. |

This table summarizes the applications of this compound in monitoring disease progression and therapeutic responses in preclinical cancer models.

Long-Term Cellular Fate Tracking in Complex Biological Environments

Tracking the fate of transplanted cells, such as stem cells or immune cells, is essential for evaluating the efficacy and safety of cell-based therapies. This compound, through click chemistry, enables the stable and long-term labeling of cells for in vivo tracking.

The process involves introducing an alkyne-modified sugar into the cellular glycans through metabolic labeling. These metabolically engineered cells can then be reacted with this compound, resulting in a covalent and stable fluorescent label on the cell surface. The near-infrared emission of APDye 680 allows for deep tissue imaging, making it suitable for tracking cells in whole-animal models.

Studies using spectrally similar dyes like VivoTrack 680 have demonstrated the feasibility of long-term cell tracking. Labeled cells can be monitored for their migration, engraftment, and persistence in various tissues over extended periods. This information is critical for understanding the mechanisms of action of cell therapies and for optimizing their delivery and dosage. Although specific long-term tracking studies with this compound are not widely reported, the underlying technology and its potential are well-supported by research with analogous probes.

| Cell Type | Labeling Strategy | Tracking Duration | Key Findings |

| Stem Cells | Metabolic labeling with an alkyne-modified sugar followed by click reaction with this compound. | Weeks to months | Homing to sites of injury, differentiation into desired cell types, and long-term survival can be monitored. |

| Immune Cells (e.g., T cells) | Ex vivo labeling with an alkyne-modified substrate and this compound before adoptive transfer. | Days to weeks | Trafficking to tumors or sites of inflammation, and persistence in the host can be quantified. |

| Cancer Cells | Labeling of cancer cell lines for xenograft or orthotopic tumor models. | Weeks | Monitoring of tumor cell proliferation, invasion, and metastasis in real-time. |

This table illustrates the potential applications of this compound for long-term cellular fate tracking in various research contexts.

Advanced Methodological Frameworks Employing Apdye 680 Picolyl Azide

Integration with Bioorthogonal Metabolic Labeling Techniques

Bioorthogonal metabolic labeling is a powerful two-step strategy for tagging biomolecules in their native environment. This approach involves the introduction of a metabolic precursor containing a bioorthogonal chemical reporter, such as an azide (B81097) group, into a cell. The cell's metabolic machinery then incorporates this precursor into newly synthesized biomolecules. Subsequently, the azide-tagged biomolecule is detected through a highly selective reaction with a complementary probe, such as an alkyne-functionalized fluorophore. APDye 680 Picolyl Azide, with its picolyl azide moiety, is an advanced fluorescent probe that significantly enhances the efficiency of this detection step through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. vectorlabs.com The picolyl group acts as a copper-chelating motif, increasing the effective concentration of the Cu(I) catalyst at the reaction site, which leads to a faster and more biocompatible labeling process. vectorlabs.com

A diverse range of azide-tagged metabolic precursors has been developed to enable the labeling of various classes of biomolecules. These precursors are typically peracetylated to improve their cell permeability. nih.gov Once inside the cell, endogenous enzymes remove the acetyl groups, and the azide-modified precursor is incorporated into biopolymers.

For the study of glycans, researchers commonly use azide-functionalized monosaccharides. cas.org Examples of such precursors include:

Peracetylated N-azidoacetylmannosamine (Ac4ManNAz): A precursor for sialic acid biosynthesis, allowing for the labeling of sialoglycans. cas.orgrsc.org

Peracetylated N-azidoacetylglucosamine (Ac4GlcNAz): Used for the metabolic labeling of O-GlcNAc-modified proteins and other glucosamine-containing glycans. nih.gov

Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz): Enables the tagging of mucin-type O-glycans.

6-azidofucose: A fucose analog for labeling fucosylated glycans. nih.gov

Beyond glycans, metabolic labeling strategies have been extended to other biomolecules. Azide-tagged precursors for lipids, such as synthetic probes mimicking glycerol (B35011) and phosphatidic acid, have been developed to visualize lipid metabolism and localization. tennessee.edu Similarly, amino acid analogs bearing azide groups can be incorporated into newly synthesized proteins, providing a handle for their subsequent fluorescent labeling.

The general workflow for biomolecule tagging using this approach is summarized in the table below.

| Step | Description | Key Considerations |

| 1. Incubation with Azide-Tagged Precursor | Live cells or organisms are incubated with a cell-permeable azide-modified metabolic precursor. | The choice of precursor determines the class of biomolecules to be labeled. Incubation time and concentration need to be optimized for sufficient labeling without causing cytotoxicity. |

| 2. Metabolic Incorporation | The cell's biosynthetic pathways incorporate the azide-tagged precursor into newly synthesized biomolecules (e.g., glycans, proteins, lipids). | The efficiency of incorporation can vary depending on the cell type and metabolic state. |

| 3. Fixation and Permeabilization (Optional) | Cells may be fixed and permeabilized to allow for subsequent intracellular labeling and to preserve cellular structures. | The choice of fixation and permeabilization agents should be compatible with the downstream detection chemistry and imaging modality. |

| 4. Click Reaction with this compound | The azide-tagged biomolecules are reacted with this compound via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. | The picolyl azide moiety enhances the reaction kinetics and biocompatibility. vectorlabs.com |

| 5. Washing and Imaging | Excess unbound dye is washed away, and the labeled cells are imaged using an appropriate fluorescence-based technique. | The near-infrared fluorescence of APDye 680 minimizes background autofluorescence. axispharm.com |

While metabolic labeling is a powerful tool for tagging entire classes of biomolecules, enzymatic derivatization offers a complementary approach for the site-specific labeling of individual proteins. The Probe Incorporation Mediated by Enzymes (PRIME) method is a notable example of this strategy. nih.gov PRIME utilizes an engineered enzyme, such as the Escherichia coli lipoic acid ligase (LplA), to covalently attach a small molecule probe to a specific protein of interest. nih.gov

The LplA enzyme recognizes a short, 13-amino-acid LplA acceptor peptide (LAP) sequence, which can be genetically fused to a target protein. google.com A mutant version of LplA (W37V-LplA) has been engineered to recognize and ligate a picolyl azide-containing probe, such as 8-picolyl azide-octanoic acid (pAz), onto the LAP tag. nih.govgoogle.com This two-step process—enzymatic attachment of the picolyl azide followed by a chelation-assisted CuAAC reaction with an alkyne-functionalized fluorophore like APDye 680 Alkyne—allows for the highly specific and efficient labeling of cell-surface or purified proteins. nih.gov

The key steps in the PRIME labeling methodology are outlined below:

| Step | Description | Reagents |

| 1. Genetic Engineering | The gene encoding the protein of interest is fused with the sequence for the LplA acceptor peptide (LAP). | Standard molecular cloning techniques. |

| 2. Protein Expression | The LAP-tagged protein is expressed on the cell surface or produced as a purified protein. | Cell transfection or in vitro protein expression systems. |

| 3. Enzymatic Ligation (PRIME) | The expressed LAP-tagged protein is treated with the engineered LplA ligase and a picolyl azide probe. The enzyme specifically attaches the picolyl azide to the LAP tag. | Engineered LplA (e.g., W37V-LplA), picolyl azide probe (e.g., 8-picolyl azide-octanoic acid), ATP. |

| 4. Click Reaction | The picolyl azide-modified protein is then reacted with an alkyne-functionalized APDye 680 via a chelation-assisted CuAAC reaction. | APDye 680 Alkyne, CuSO4, and a copper-chelating ligand (e.g., THPTA). |

| 5. Analysis | The fluorescently labeled protein can be visualized and analyzed using various imaging or detection methods. | Fluorescence microscopy, flow cytometry, etc. |

This enzymatic approach provides exceptional control over the labeling site, enabling the study of specific protein populations with high precision.

State-of-the-Art Imaging Modalities and Instrumentation

The bright and photostable near-infrared fluorescence of APDye 680 makes it an excellent choice for a variety of advanced imaging techniques. axispharm.com Its emission in the near-infrared spectrum is particularly advantageous as it minimizes interference from cellular autofluorescence, which is typically more pronounced in the visible region of the spectrum. axispharm.com

High-resolution confocal laser scanning microscopy is a cornerstone of modern cell biology, providing optical sectioning capabilities that allow for the three-dimensional reconstruction of fluorescently labeled specimens. The spectral properties of APDye 680 are well-suited for this technique. It can be efficiently excited by common laser lines, such as the 633 nm or 647 nm lasers found on many confocal systems. axispharm.com The resulting fluorescence emission can be detected with high sensitivity using appropriate detectors and filter sets. The photostability of APDye 680 is a key feature for confocal microscopy, as it allows for repeated scanning and the acquisition of high-quality images with minimal signal degradation. axispharm.com

Standard fluorescence microscopy is limited by the diffraction of light, which restricts the achievable resolution to approximately 200-250 nanometers. Super-resolution imaging techniques bypass this limitation, enabling the visualization of cellular structures at the nanoscale. microscopyu.com One powerful family of super-resolution methods is single-molecule localization microscopy (SMLM), which includes techniques like stochastic optical reconstruction microscopy (STORM) and direct STORM (dSTORM). microscopyu.com

These methods rely on the use of photoswitchable fluorophores that can be stochastically activated and deactivated. By imaging only a sparse subset of fluorophores at any given time, their precise locations can be determined with high accuracy. Over thousands of imaging frames, a super-resolved image is reconstructed from these localizations. microscopyu.com

APDye 680, being spectrally similar to Alexa Fluor 680 and other cyanine (B1664457) dyes like CF®680, is a candidate for use in dSTORM. thermofisher.combiotium.com These dyes can be induced to photoswitch between a fluorescent "on" state and a dark "off" state under specific buffer conditions and laser illumination. thermofisher.com The integration of this compound with metabolic or enzymatic labeling provides a powerful workflow for super-resolution imaging of specific biomolecules. nih.gov For example, after metabolically incorporating an azide-tagged precursor into cellular structures, the subsequent click reaction with an alkyne-functionalized APDye 680 would enable the visualization of these structures with nanoscale resolution using dSTORM.

Flow cytometry is a high-throughput technique for analyzing the physical and chemical characteristics of single cells in a fluid stream. researchgate.net As cells pass through a laser beam, scattered light and fluorescence signals are detected, allowing for the quantification of various cellular parameters. APDye 680 is well-suited for flow cytometry due to its excitation by common laser lines (e.g., 633 nm or 647 nm) and its emission in the far-red region of the spectrum, which helps to minimize spectral overlap with other commonly used fluorophores in multicolor experiments. vectorlabs.com

The use of this compound in conjunction with metabolic labeling allows for the analysis of biomolecule synthesis and turnover at the single-cell level. For instance, cells can be pulsed with an azide-tagged precursor, and the incorporated azide can then be detected with this compound via a click reaction. The resulting fluorescence intensity, as measured by flow cytometry, provides a quantitative measure of the metabolic activity of individual cells within a heterogeneous population.

Imaging cytometry combines the high-throughput capabilities of flow cytometry with the spatial resolution of microscopy. nih.gov This technique captures images of individual cells as they flow past the detector, providing quantitative data on the intensity and localization of fluorescent signals within each cell. The integration of this compound labeling with imaging cytometry would enable detailed studies of the subcellular distribution of newly synthesized biomolecules in large cell populations, providing valuable insights into cellular dynamics and organization.

Quantitative In Vivo Fluorescence Imaging Systems

The unique characteristics of this compound make it exceptionally well-suited for quantitative in vivo fluorescence imaging, a modality that aims to measure and monitor biological processes within a living organism in real-time. luminicell.com These imaging systems leverage the near-infrared (NIR) properties of dyes like APDye 680 (with an emission maximum around 700 nm) to achieve deeper tissue penetration and minimize autofluorescence from endogenous molecules, which is a common challenge in the visible light spectrum. nih.govacs.orgacs.org The result is a significantly improved signal-to-background ratio, which is fundamental for accurate quantification. nih.gov

The "picolyl azide" moiety is a key innovation that enhances the utility of APDye 680 for in vivo studies. It incorporates a copper-chelating group directly into the dye structure. This design boosts the efficiency of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction used to label target biomolecules. vectorlabs.com The chelation mechanism increases the effective concentration of the copper(I) catalyst at the reaction site, leading to faster and more complete labeling. vectorlabs.com This enhanced reaction kinetic allows for the use of significantly lower concentrations of copper catalyst, which is crucial for live-cell and whole-organism imaging, as high copper levels can be toxic. nih.gov

Research has shown that this approach can lead to a substantial increase in signal intensity—up to 40-fold compared to conventional azide probes—without compromising the biocompatibility of the labeling protocol. vectorlabs.com This heightened sensitivity is particularly valuable for detecting low-abundance targets, such as specific cell surface receptors or signaling proteins, which might otherwise be undetectable in vivo. jenabioscience.com

Quantitative analysis in these systems requires careful consideration of the relationship between fluorescence intensity and probe concentration. nih.gov Advanced imaging platforms used with APDye 680 are calibrated to account for potential confounding factors like signal quenching at high concentrations or signal saturation of the detector. nih.gov By ensuring a linear relationship between the amount of labeled biomolecule and the detected fluorescence signal, these systems enable the precise quantification of molecular distribution and dynamics over time. aacrjournals.org

| Feature | This compound | Conventional Azide Probes | Significance for Quantitative Imaging |

|---|---|---|---|

| Reaction Kinetics | Fast, enhanced by internal copper chelation | Slower, relies on external catalyst concentration | Enables rapid labeling of dynamic processes. |

| Signal Intensity | Significantly higher (up to 40-fold increase reported) | Lower | Improves detection of low-abundance targets and enhances signal-to-noise ratio. |

| Biocompatibility | High; allows for reduced copper catalyst concentrations | Lower; may require higher, potentially toxic copper levels for efficient labeling | Crucial for minimizing perturbation in live cells and organisms. nih.gov |

| Spectral Range | Dependent on the attached fluorophore (e.g., ~680 nm excitation for APDye 680) | NIR dyes like APDye 680 are optimal for deep tissue penetration and low autofluorescence. luminicell.com |

Computational Analysis and Quantitative Data Interpretation

The high-quality, information-rich images generated by this compound necessitate sophisticated computational frameworks for accurate data extraction and interpretation. Raw fluorescence images are not the endpoint but rather the starting point for a multi-stage analysis pipeline designed to convert pixel intensities into meaningful biological insights.

Image Processing Algorithms for APDye 680 Datasets

Before quantitative metrics can be extracted, raw image datasets from fluorescence microscopy must undergo several processing steps to correct for optical artifacts and noise inherent in the imaging process. spiedigitallibrary.org These algorithms are critical for ensuring the fidelity of the data derived from APDye 680-labeled samples.

A primary step is background subtraction , which removes signal contributions from autofluorescence and non-specific dye binding, thereby improving the signal-to-noise ratio. nih.gov This is followed by noise reduction , often using algorithms like Gaussian or median filters, which smooth the image to remove random fluctuations in pixel intensity that arise from photon shot noise and detector noise. arxiv.org

Perhaps the most critical algorithm for high-resolution imaging is deconvolution . nih.gov A fluorescence microscope captures a blurred version of the true object due to the diffraction of light, a phenomenon described by the point spread function (PSF) of the system. spiedigitallibrary.org Deconvolution algorithms computationally reverse this blurring effect by using the known PSF of the microscope, resulting in a sharper image with improved contrast and resolution. nih.govmdpi.com For the bright and photostable signal generated by APDye 680, deconvolution can more effectively resolve fine subcellular structures, making subsequent quantitative analysis more precise.

| Algorithm | Purpose | Impact on APDye 680 Datasets |

|---|---|---|

| Background Subtraction | Removes non-specific signal and autofluorescence. nih.gov | Enhances the contrast and accuracy of intensity measurements. |

| Denoising (e.g., Gaussian Filter) | Reduces random noise from the detector and photon statistics. arxiv.org | Improves the reliability of segmentation and feature detection. |

| Deconvolution | Computationally removes out-of-focus light and blur based on the microscope's PSF. nih.gov | Increases image resolution and contrast, allowing for more precise spatial measurements. |

| Thresholding | Segments the image into foreground (signal) and background based on pixel intensity. umbc.edu | Defines regions of interest (ROIs) for quantitative analysis. |

Development of Quantitative Metrics for Fluorescence Intensity and Distribution

Once images are properly processed, a variety of metrics can be developed to quantify the fluorescence signal, representing the amount and distribution of the target biomolecule. The selection of appropriate metrics is essential for hypothesis testing. nih.gov

The most straightforward metric is the Mean Fluorescence Intensity (MFI) , which is the average pixel intensity within a defined Region of Interest (ROI), such as a single cell or a subcellular organelle. nih.govresearchgate.net To account for both the brightness and the size of the fluorescent area, Integrated Density (the sum of all pixel intensities in the ROI) is often used. researchgate.net

For analyzing discrete objects, such as labeled vesicles or protein clusters, object-based metrics are more informative. After image segmentation, which identifies and separates individual objects, parameters such as the number of objects , their area , and the intensity per object can be calculated. umbc.edu

Analysis of signal distribution provides higher-order information. Fluorescence-intensity distribution analysis (FIDA) examines the statistical distribution of photon counts to determine the concentration and specific brightness of different fluorescent species within a sample. pnas.org These quantitative metrics, when derived from the bright and stable signal of APDye 680, provide a robust foundation for statistical analysis and comparison across different experimental conditions.

Machine Learning Approaches in Image Analysis

The complexity and sheer volume of data generated in modern high-content imaging experiments have spurred the adoption of machine learning (ML) and deep learning (DL) for image analysis. nih.gov These approaches can automate and enhance the accuracy of tasks that are challenging and time-consuming for traditional algorithms. mdpi.com

Beyond segmentation, ML is used for phenotypic classification. Models can be trained on images of cells labeled with APDye 680 under different conditions (e.g., drug treatments) to learn the subtle morphological or distributional features that characterize a specific cellular response. mdpi.com This enables high-throughput screening where the model can automatically classify thousands of images, identifying "hit" compounds that induce a desired phenotypic change. nih.gov Furthermore, advanced models can perform "trans-channel" learning, where the network learns to predict the image of one fluorescent channel based on the information in another, potentially reducing the number of labels needed in a complex experiment. nih.gov The high-quality datasets produced using APDye 680 are ideal for training these data-hungry models, leading to powerful and predictive analysis pipelines. nih.gov

Innovation and Refinement in Apdye 680 Picolyl Azide Probe Design

Strategies for Enhancing Photostability and Quantum Yield in Biological Contexts

The efficacy of a fluorescent probe is fundamentally linked to its photostability and quantum yield (QY), which is the ratio of emitted photons to absorbed photons. For cyanine (B1664457) dyes such as APDye 680, a significant challenge is their propensity for photo-oxidation and isomerization, which can lead to photobleaching and a reduction in fluorescence signal during prolonged imaging experiments. nih.gov To address these limitations, several strategies are being explored to enhance the photophysical properties of these dyes.

One approach involves the structural modification of the cyanine core. By introducing rigidifying elements into the polymethine chain, the non-radiative decay pathways, such as trans-to-cis isomerization, can be suppressed. This conformational locking can lead to a significant increase in both the fluorescence quantum yield and photostability of the dye. researchgate.net

Another strategy focuses on the local environment of the fluorophore. The quantum yield of cyanine dyes can be sensitive to the polarity and viscosity of their surroundings. Encapsulating the dye within protective matrices, such as nanoparticles or liposomes, can shield it from reactive oxygen species and create a more favorable microenvironment, thereby enhancing its photophysical performance. researchgate.net Furthermore, conjugation to biomolecules like proteins can also restrict the rotational freedom of the dye, leading to an increase in its quantum yield.

The following table provides representative quantum yield values for a structurally similar dye, Alexa Fluor 680, which serves as a benchmark for the performance of near-infrared cyanine dyes.

| Fluorophore | Quantum Yield (QY) |

| Alexa Fluor 680 | 0.36 |

| Data for Alexa Fluor 680 is used as a representative example for near-infrared cyanine dyes. The quantum yield was measured in phosphate-buffered saline (PBS). thermofisher.com |

Modifications for Improved Tissue Penetration and Reduced Background Signal

A key advantage of using near-infrared fluorophores like APDye 680 is the ability of long-wavelength light (650-900 nm) to penetrate deeper into biological tissues compared to visible light. nih.gov This is due to reduced absorption and scattering by endogenous biomolecules such as hemoglobin and melanin (B1238610) in this spectral window. To further capitalize on this benefit, modifications to the dye structure are being investigated to optimize its tissue penetration capabilities. These modifications often focus on improving the dye's solubility and clearance profile, which can influence its distribution and persistence in tissues.

Reducing background signal is equally crucial for achieving high-contrast imaging. Background fluorescence can originate from several sources, including the autofluorescence of tissues and the non-specific binding of the fluorescent probe. microscopyfocus.comthermofisher.com Strategies to minimize background signal include:

Optimizing Fluorophore Concentration: Using the lowest possible concentration of the probe that still provides a detectable signal can help to reduce non-specific binding. thermofisher.com

Washing Steps: Thorough washing after staining can remove unbound fluorophores, thereby lowering the background. thermofisher.com

Blocking Agents: The use of blocking agents like bovine serum albumin (BSA) can prevent the non-specific adsorption of the probe to surfaces. biotium.com

Chemical Modifications: Introducing hydrophilic linkers or charged groups to the dye can reduce non-specific hydrophobic interactions with cellular components.

The following table summarizes common sources of background fluorescence and strategies to mitigate them.

| Source of Background | Mitigation Strategy |

| Tissue Autofluorescence | Use of far-red or near-infrared dyes like APDye 680 to excite at longer wavelengths where autofluorescence is minimal. microscopyfocus.com |

| Non-specific Binding | Optimization of probe concentration, thorough washing, and use of blocking agents. thermofisher.combiotium.com |

| Unbound Fluorophores | Adequate washing steps post-labeling. thermofisher.com |

| Fluorescent Impurities | Use of highly purified dye conjugates. |

Development of Activatable and Environmentally Sensitive APDye 680 Probes

To further enhance the signal-to-noise ratio and provide more specific biological information, researchers are developing "smart" probes that are activatable or environmentally sensitive. These probes are designed to exhibit a change in their fluorescent properties in response to a specific biological stimulus, such as the activity of an enzyme, a change in pH, or the presence of a particular analyte. researchgate.net

An activatable probe is typically in a "quenched" or non-fluorescent state until it interacts with its target. This "off-to-on" switching mechanism ensures that a fluorescent signal is only generated at the site of interest, significantly reducing background noise. For APDye 680, this can be achieved by attaching a quencher molecule that is cleaved off by a specific enzyme, thereby restoring the fluorescence of the dye.

Environmentally sensitive, or solvatochromic, probes are designed to change their fluorescence intensity or emission wavelength in response to changes in the local environment, such as polarity or viscosity. This property can be exploited to report on the status of cellular compartments or to monitor processes like protein aggregation.

The design of fluorogenic probes that are activated upon a click reaction represents a significant advancement. 2bscientific.com In this design, the azide-containing dye is initially non-fluorescent. Upon undergoing a click reaction with an alkyne-tagged biomolecule, a fluorescent product is formed. This approach is particularly powerful for in vivo imaging as it minimizes the background from unreacted probes.

Integration with Multi-Modal Imaging Agents and Nanocarriers

To obtain a more comprehensive understanding of biological processes, there is a growing interest in multi-modal imaging, which combines the strengths of different imaging techniques. nih.gov APDye 680 Picolyl Azide (B81097) can be integrated into multi-modal imaging agents that also contain a radionuclide for positron emission tomography (PET) or single-photon emission computed tomography (SPECT), or a paramagnetic agent for magnetic resonance imaging (MRI). These dual-modality probes allow for both the high-sensitivity whole-body imaging provided by nuclear techniques and the high-resolution intraoperative optical imaging offered by fluorescence.

Nanocarriers, such as nanoparticles, liposomes, and micelles, provide a versatile platform for the delivery of imaging agents. ntno.org Encapsulating or conjugating APDye 680 Picolyl Azide to nanocarriers offers several advantages:

Improved Solubility and Stability: Nanocarriers can protect the dye from degradation in the biological environment and improve its solubility in aqueous media.

Targeted Delivery: The surface of nanocarriers can be functionalized with targeting ligands, such as antibodies or peptides, to direct the probe to specific cells or tissues.

Enhanced Signal: A single nanocarrier can be loaded with multiple dye molecules, leading to a significant amplification of the fluorescent signal.

The following table provides examples of nanocarrier platforms and their potential applications with this compound.

| Nanocarrier | Potential Application |

| Liposomes | Drug delivery and imaging of tumors. |

| Polymeric Nanoparticles | Targeted imaging of specific cell surface receptors. ntno.org |

| Iron Oxide Nanoparticles | Dual-modality fluorescence and magnetic resonance imaging. ntno.org |

| Metal-Organic Frameworks (MOFs) | Theranostic applications combining imaging and phototherapy. nih.gov |

Rational Design of Linker Chemistries for Optimized Bioconjugation

The picolyl azide group itself is an advancement over traditional azides for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The picolyl moiety acts as a chelating agent for the copper(I) catalyst, increasing its local concentration at the reaction site and thereby accelerating the reaction rate. nih.govvectorlabs.com This allows for faster and more efficient labeling of biomolecules, even at low concentrations.

Key considerations in the design of linker chemistries include:

Length and Flexibility: The length and flexibility of the linker can influence the accessibility of the dye to its microenvironment and can impact the interaction of the conjugated biomolecule with its binding partners.

Hydrophilicity: The inclusion of hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can improve the water solubility of the conjugate and reduce non-specific binding.

Stability: The linker must be stable under physiological conditions to prevent premature cleavage and release of the dye.

Cleavability: In some applications, a cleavable linker may be desirable to allow for the release of the dye or the biomolecule in response to a specific stimulus.

The choice of linker can significantly impact the outcome of a bioconjugation reaction and the subsequent imaging experiment. Therefore, a careful and rational approach to linker design is crucial for the development of high-performance fluorescent probes based on this compound.

Comparative Analysis and Methodological Considerations for Apdye 680 Picolyl Azide

Relative Performance Against Other Near-Infrared Bioorthogonal Dyes (e.g., Alexa Fluor, IRDye, CF Dyes)

APDye 680 Picolyl Azide (B81097) is a fluorescent probe operating in the near-infrared (NIR) spectrum, a region advantageous for biological imaging due to reduced autofluorescence from cells and tissues, minimal light scattering, and deeper tissue penetration. nih.govnih.govresearchgate.net Its performance is comparable to other widely used NIR dyes in the ~680 nm channel, such as Alexa Fluor 680, IRDye 680RD, and CF 680. APDye Fluor 680, the fluorophore component, is described as a bright and photostable dye that is spectrally equivalent to Alexa Fluor® 680 and IRDye® 680RD. axispharm.com It is water-soluble and maintains its fluorescent properties over a broad pH range (pH 4-10). axispharm.com

The key performance characteristics of these dyes are their molar extinction coefficient, which indicates the efficiency of light absorption, and their emission maximum. A higher extinction coefficient generally contributes to a brighter fluorescent signal. The photophysical properties of APDye 680 are highly similar to its main competitors, positioning it as a reliable alternative for sensitive imaging and detection applications. axispharm.comvectorlabs.com For instance, in Western blotting applications, CF Dyes have demonstrated brighter signals compared to IRDye conjugates. biotium.com Similarly, IRDye 680LT has been shown to be more photostable than Alexa Fluor 680 under repeated scanning conditions. ld.ru The selection of a specific dye often depends on the precise requirements of the experiment, including the instrumentation available and the need for photostability in long-term imaging.

Below is a comparative table of the photophysical properties of APDye 680 and other spectrally similar NIR dyes.

| Dye | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (cm-1M-1) | Quantum Yield |

|---|---|---|---|---|

| APDye 680 Picolyl Azide | 678 | 701 | 185,000 | N/A |

| Alexa Fluor 680 | 679 | 702 | 184,000 | 0.36 |

| IRDye 680RD | 676 | 693 | N/A | N/A |

| CF 680 | 681 | 698 | N/A | N/A |

Advantages of the Picolyl Azide Motif in Specific Biological Systems

The primary advantage of this compound lies in the "picolyl azide" motif, which significantly enhances the efficiency and biocompatibility of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of bioorthogonal chemistry. wordpress.comfrontiersin.orgresearchgate.netidtdna.com The picolyl group incorporates a copper-chelating moiety directly into the dye structure. nih.govnih.govthermofisher.comnih.gov

This integrated chelating function offers several distinct advantages in biological systems:

Improved Biocompatibility : The high efficiency of the picolyl azide allows for a significant reduction in the concentration of the copper catalyst required for the reaction, often by tenfold or more. nih.govvectorlabs.comresearchgate.netnih.gov Copper ions can be toxic to cells, primarily through the generation of reactive oxygen species (ROS). nih.govthermofisher.com By enabling the use of minimal copper, the picolyl azide motif greatly reduces this cytotoxicity, making it far more suitable for labeling studies in living cells and whole organisms. nih.govnih.govresearchgate.netnih.gov

Enhanced Detection Sensitivity : The combination of faster kinetics and lower background from reduced copper levels leads to a substantial improvement in the signal-to-noise ratio. axispharm.com This makes this compound particularly valuable for the detection of low-abundance biological targets, such as specific proteins or lipids, that might be undetectable with less efficient labeling methods. vectorlabs.comresearchgate.netnih.gov The implementation of a picolyl moiety into fluorescent azide reagents has been shown to strongly increase the sensitivity of imaging routines. nih.govnih.gov

These features make the picolyl azide motif especially advantageous for demanding applications like live-cell imaging, where reaction speed and minimal perturbation to the biological system are critical. wordpress.comnih.gov

Limitations and Optimization Strategies in Challenging Research Environments

While this compound offers significant advantages, its application in complex biological environments is not without challenges. A primary limitation is the accessibility of the fluorescent probe to its alkyne-tagged target molecule. nih.govresearchgate.net When the alkyne tag is buried within hydrophobic regions, such as the hydrocarbon core of a cell membrane, the relatively large and hydrophilic dye conjugate may face steric hindrance, leading to inefficient labeling. nih.gov

To overcome these limitations, several optimization strategies can be employed:

Reporter and Linker Modification : The chemical structure of the reporter can be modified to improve its properties. For instance, synthesizing azide reporters with different spacer components can enhance penetration into cellular membranes and improve accessibility to buried alkyne tags. nih.govresearchgate.net The use of flexible linkers like polyethylene (B3416737) glycol (PEG) can also improve solubility and reduce non-specific interactions. mdpi.com

Protocol Optimization for Fixed Samples : For imaging in fixed cells, the fixation and permeabilization protocol is critical. Reagents such as formaldehyde (B43269) for fixation and detergents like Triton X-100 or saponin (B1150181) for permeabilization must be optimized to ensure the target is accessible without compromising the cellular architecture. thermofisher.com

Tuning Copper Concentration : The amount of free copper required for an efficient click reaction can be sample-dependent. thermofisher.com In challenging environments, the ratio of the copper source (e.g., CuSO₄) to a copper protectant or ligand (e.g., THPTA) can be carefully adjusted. frontiersin.orgnih.govthermofisher.com This allows for fine-tuning the reaction to maximize labeling efficiency while minimizing potential damage to copper-sensitive structures, such as fluorescent proteins, or reducing cytotoxicity in live cells. thermofisher.comresearchgate.netnih.gov

Reaction Conditions : The efficiency of the CuAAC reaction can be influenced by temperature and reagent concentration. atto-tec.com In some cases, modestly increasing the reaction temperature or using more concentrated solutions of the azide and alkyne can accelerate the reaction and improve yields, though this must be balanced against the stability of the biological sample. atto-tec.com

Addressing Photobleaching and Off-Target Labeling in Research Protocols

Effective implementation of this compound in research protocols requires careful management of two common issues in fluorescence imaging: photobleaching and off-target labeling.

Photobleaching : This phenomenon, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, can lead to signal loss during image acquisition. APDye Fluor 680 is engineered to be photostable, a key feature for consistent and quantifiable results. axispharm.com Other NIR dyes in this spectral range also exhibit varying degrees of photostability, with rhodamine-based structures and specific formulations like IRDye 700DX and CF680R noted for their high resistance to photobleaching. ld.ruresearchgate.netbiotium.com Strategies to minimize photobleaching in research protocols include:

Using the lowest possible excitation laser power that provides an adequate signal.

Minimizing the duration of exposure to the excitation source.

Using antifade reagents in the mounting medium for fixed samples.

Ensuring proper alignment of the imaging system to maximize signal detection efficiency.

Off-Target Labeling : Also known as non-specific binding, this occurs when the fluorescent probe adheres to cellular components other than its intended target, leading to high background signal and potentially false-positive results. This can be caused by hydrophobic or electrostatic interactions between the dye conjugate and cellular structures. biotium.complos.org Several protocol steps can be optimized to address this:

Blocking : Before introducing the fluorescent probe, the sample should be incubated with a blocking agent, such as Bovine Serum Albumin (BSA) or non-fat dry milk, to occupy non-specific binding sites. nordicbiosite.com

Washing : Implementing stringent washing steps after probe incubation is crucial for removing unbound and non-specifically bound molecules. Increasing the duration, volume, and number of washes can significantly reduce background. nordicbiosite.com The use of detergents like Tween-20 in the wash buffer can also help disrupt weak, non-specific interactions. nordicbiosite.com

Optimizing Probe Concentration : Using the lowest effective concentration of the this compound probe helps to ensure that binding is driven by the specific, high-affinity click reaction rather than lower-affinity non-specific interactions. nordicbiosite.com

Probe Design : The chemical properties of the dye itself can influence non-specific binding. Dyes with fewer charged groups or those modified with neutral, hydrophilic linkers (e.g., PEG) tend to exhibit less non-specific binding. biotium.com

By carefully optimizing these aspects of the experimental protocol, researchers can maximize the quality and reliability of data obtained using this compound.

Future Trajectories and Emerging Research Directions for Apdye 680 Picolyl Azide

Application in High-Throughput Screening and Omics Technologies

The efficiency and biocompatibility of APDye 680 Picolyl Azide (B81097) make it a strong candidate for high-throughput screening (HTS) and various "omics" technologies, particularly proteomics. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or click chemistry, is a powerful tool for bioconjugation, allowing for the rapid and specific labeling of biomolecules. The picolyl azide moiety in APDye 680 enhances the CuAAC reaction, reducing the required copper concentration and reaction time, which is highly advantageous for HTS applications where speed and minimal perturbation of biological systems are crucial. nih.gov

In proteomics, APDye 680 Picolyl Azide can be used for the fluorescent labeling of proteins that have been metabolically, enzymatically, or chemically tagged with an alkyne group. This allows for the sensitive detection and quantification of protein subsets in complex mixtures, such as cell lysates. The enhanced reactivity of picolyl azides is particularly valuable for detecting low-abundance proteins, which are often difficult to study using conventional methods. broadpharm.com The ability to use lower copper concentrations also improves the biocompatibility of in situ screening and proteomic studies in living cells. nih.gov

Future applications in HTS could involve the development of assays to screen for enzyme inhibitors or to identify protein-protein interactions. In the field of genomics and transcriptomics, while less common, fluorescent labeling via click chemistry can be employed to visualize and track nucleic acids in various cellular processes.

| Feature | Advantage for HTS and Omics |

| Picolyl Azide Moiety | Accelerates CuAAC reaction, allowing for faster and more efficient labeling. nih.gov |

| Reduced Copper Catalyst Requirement | Improves biocompatibility, making it suitable for live-cell applications. broadpharm.comvectorlabs.com |

| Near-Infrared Fluorescence | Minimizes background autofluorescence from biological samples, leading to higher sensitivity. |

| High Brightness and Photostability | Enables robust and reproducible detection in automated screening platforms. |

Advancements in Deep-Tissue Imaging and Whole-Organism Visualization

The near-infrared (NIR) emission of this compound (around 701 nm) falls within the NIR-I window (650-950 nm), a spectral range that is optimal for deep-tissue imaging. rawdatalibrary.netnih.gov Light in this region can penetrate deeper into biological tissues due to reduced absorption and scattering by endogenous molecules like hemoglobin and water. biotium.com This property, combined with lower tissue autofluorescence in the NIR range, results in a significantly improved signal-to-noise ratio for in vivo imaging. rawdatalibrary.netnih.gov

These characteristics make this compound a promising tool for non-invasive imaging in small animals, with potential applications in preclinical cancer research, drug delivery studies, and monitoring of disease progression. The enhanced click chemistry reactivity of the picolyl azide group is particularly beneficial for in vivo applications, where rapid and efficient labeling of target molecules is essential. vectorlabs.com

Recent advancements in whole-organism visualization have seen the development of novel cyanine-based dyes capable of crossing the blood-brain barrier for in vivo brain imaging. nih.govdigitellinc.com While specific studies with this compound in this context are yet to be published, its properties align with the requirements for such advanced imaging modalities. Future research may focus on developing targeted probes based on this compound for visualizing specific cell types or biological processes within a whole organism.

| Imaging Modality | Advantages of this compound |

| Deep-Tissue Imaging | NIR emission allows for greater penetration depth and reduced background. rawdatalibrary.netnih.govbiotium.com |

| Whole-Organism Visualization | Potential for non-invasive imaging of biological processes in small animal models. |

| In Vivo Click Chemistry | Efficient and biocompatible labeling of target molecules in a living system. vectorlabs.com |

Integration with Optogenetic and Chemogenetic Tools

Optogenetics and chemogenetics are powerful techniques for controlling the activity of specific neurons or cell populations. A common practice in these fields is to fuse the light-sensitive opsins or engineered receptors (e.g., DREADDs) to fluorescent proteins for visualization and confirmation of their expression. addgene.orgnih.gov However, the large size of these protein tags can sometimes interfere with the function or trafficking of the fusion protein. addgene.org

The integration of click chemistry with probes like this compound offers a potential future direction to overcome these limitations. By genetically encoding a small alkyne-containing unnatural amino acid into the opsin or DREADD, researchers could then use this compound for subsequent fluorescent labeling. This approach would provide a much smaller tag compared to a full fluorescent protein, minimizing potential steric hindrance.